N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide
CAS No.: 896337-21-6
Cat. No.: VC11912110
Molecular Formula: C19H15F2NO3S2
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896337-21-6 |
|---|---|
| Molecular Formula | C19H15F2NO3S2 |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C19H15F2NO3S2/c20-15-9-8-13(11-16(15)21)19(23)22-12-18(17-7-4-10-26-17)27(24,25)14-5-2-1-3-6-14/h1-11,18H,12H2,(H,22,23) |
| Standard InChI Key | XFQWXDOIJDZIHH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |
Introduction
N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide is a synthetic organic compound with potential applications in medicinal chemistry and material science. This compound belongs to the class of sulfonamides and benzamides, which are widely studied for their biological and physicochemical properties. Below, we explore its chemical structure, synthesis pathways, and potential applications based on available research.
Synthesis
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide typically involves multi-step organic reactions:
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Preparation of the Sulfonamide Intermediate:
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Thiophene derivatives are functionalized with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
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The reaction proceeds in an organic solvent like dichloromethane under controlled temperature.
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Formation of the Benzamide Moiety:
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The functionalized sulfonamide intermediate reacts with 3,4-difluorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC).
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The reaction is typically monitored using thin-layer chromatography (TLC).
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Purification and Characterization:
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The final product is purified by recrystallization or column chromatography.
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Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
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Research Directions
Future studies on N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide could focus on:
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Molecular Docking Studies:
Computational simulations to identify potential protein targets and binding affinities. -
In Vitro Biological Evaluation:
Screening against bacterial, fungal, or cancer cell lines to determine activity profiles. -
Structure-Activity Relationship (SAR):
Modifications to the thiophene or benzamide groups could enhance biological efficacy or specificity. -
Material Science Applications:
Exploration as a precursor for polymers or advanced materials due to its aromatic and electron-withdrawing groups.
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